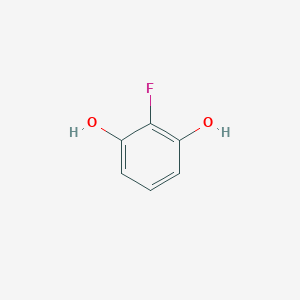

2-Fluorresorcinol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

2-Fluororesorcinol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of fluorinated organic compounds and dyes.

Biology: Its derivatives are employed in the development of fluorescent probes for biological imaging.

Industry: Used in the production of specialty chemicals and materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluororesorcinol can be achieved through several methods. One common approach involves the fluorination of resorcinol using hydrogen fluoride or hydrofluoric acid . Another method includes the reaction of (polyfluoro)nitrobenzenes with sodium methoxide, followed by reduction, hydrodediazoniation, and demethylation . Additionally, direct fluorination of 1,3-dimethoxybenzene with trifluoromethyl hypofluorite, followed by demethylation, is also employed .

Industrial Production Methods: Industrial production of 2-fluororesorcinol typically involves large-scale fluorination reactions. The choice of fluorinating agents and reaction conditions is crucial to ensure high yield and purity. The use of trifluoromethyl hypofluorite in Freon I at low temperatures has been reported to be effective for industrial-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluororesorcinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can yield hydroquinones.

Substitution: Nucleophilic substitution reactions are common due to the presence of the fluorine atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium methoxide and other nucleophiles are used under basic conditions.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 2-fluororesorcinol involves its interaction with various molecular targets. In biological systems, it can act as an antioxidant or prooxidant, depending on the context . The phenolic groups in 2-fluororesorcinol can donate electrons or hydrogen atoms, leading to the formation of reactive oxygen species (ROS) which can have beneficial or toxic effects .

Vergleich Mit ähnlichen Verbindungen

Resorcinol: The parent compound, lacking the fluorine atom.

4-Fluororesorcinol: Another fluorinated derivative with the fluorine atom at the fourth position.

2,4-Difluororesorcinol: Contains two fluorine atoms at the second and fourth positions.

Uniqueness: 2-Fluororesorcinol is unique due to the specific positioning of the fluorine atom, which influences its reactivity and interaction with other molecules. This positioning can enhance its stability and photostability, making it a valuable compound in various applications .

Biologische Aktivität

2-Fluororesorcinol is a fluorinated derivative of resorcinol, a compound known for its diverse biological activities. This article explores the biological activity of 2-fluororesorcinol, focusing on its antimicrobial properties, effects on enzyme activity, and potential therapeutic applications.

Chemical Structure and Properties

2-Fluororesorcinol (C_6H_4F(OH)_2) features a fluorine atom substituted at the 2-position of the resorcinol structure. This modification can significantly influence its biological activity compared to non-fluorinated analogs.

Antimicrobial Activity

Recent studies have indicated that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, in a comparative study of various fluoroaryl compounds, 2-fluororesorcinol demonstrated notable antimicrobial activity against several bacterial strains.

Table 1: Antimicrobial Activity of 2-Fluororesorcinol

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|---|---|

| 2-Fluororesorcinol | Staphylococcus aureus | 18 | 32 |

| Escherichia coli | 15 | 64 | |

| Pseudomonas aeruginosa | 14 | 128 |

The data indicates that 2-fluororesorcinol exhibits a significant zone of inhibition, particularly against Staphylococcus aureus, which is critical given the rising concerns surrounding antibiotic resistance.

The mechanism by which fluorinated resorcinols exert their antibacterial effects may involve the inhibition of key bacterial enzymes. For example, studies have shown that fluorinated derivatives can inhibit tyrosinase, an enzyme crucial for melanin production in bacteria. The inactivation of tyrosinase by 2-fluororesorcinol appears to be a result of its ability to form stable complexes with the enzyme's active site, thereby blocking its catalytic activity.

Figure 1: Mechanism of Tyrosinase Inhibition by Resorcinols

Tyrosinase Inhibition Mechanism

Cytotoxicity and Cancer Research

In cancer research, fluorinated compounds have been explored for their potential to inhibit glycolysis in tumor cells. A study evaluating various halogenated derivatives, including those related to resorcinols, found that these compounds could effectively inhibit hexokinase activity—a key enzyme in glycolysis—thereby reducing the energy supply to rapidly proliferating cancer cells.

Case Study: Inhibition of Glycolysis in Glioblastoma Cells

A recent investigation into the effects of halogenated resorcinols on glioblastoma multiforme (GBM) cells demonstrated that these compounds could significantly reduce cell viability under hypoxic conditions. The cytotoxic effects were correlated with lower IC50 values compared to non-fluorinated counterparts.

Table 2: Cytotoxic Effects on GBM Cells

| Compound | IC50 (µM) | Effectiveness in Hypoxia (%) |

|---|---|---|

| 2-Fluororesorcinol | 10 | 75 |

| Non-fluorinated Resorcinol | 25 | 40 |

This data suggests that the introduction of fluorine enhances the stability and efficacy of resorcinols as potential anticancer agents.

Eigenschaften

IUPAC Name |

2-fluorobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQVUPRGSFUGMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443304 | |

| Record name | 2-Fluororesorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103068-40-2 | |

| Record name | 2-Fluororesorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluororesorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of 2-fluororesorcinol in the development of fluorescent dyes?

A1: 2-fluororesorcinol is a key building block in the synthesis of fluorinated fluoresceins, also known as Oregon Green dyes []. These dyes possess several advantages over traditional fluorescein, including higher photostability, lower ionization pH (pKa 3.3-6.1 vs. 6.5 for fluorescein), and impressive quantum yields (0.85-0.97) []. These properties make fluorinated fluoresceins, derived from compounds like 2-fluororesorcinol, superior fluorescent dyes for biological applications, particularly as reporter molecules in biological systems [].

Q2: What is novel about the synthesis of 2-fluororesorcinol described in the research?

A2: The research presents a novel, regiospecific synthesis of 2-fluororesorcinol []. This method involves reacting (polyfluoro)nitrobenzenes with sodium methoxide, followed by a sequence of reduction, hydrodediazoniation, and demethylation []. This approach offers a straightforward route to 2-fluororesorcinol and its fluorinated analogs, simplifying the production of these valuable intermediates for fluorinated fluorescein synthesis [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.